ML786

RAF dimer inhibition BRAF V600E splice variants acquired resistance

Researchers studying RAF dimer-driven cancers face a critical tool gap: first-generation inhibitors like vemurafenib lose potency against constitutive dimers, producing misleading negative results. BGB659 (ML786) solves this by potently inhibiting both monomeric and dimeric RAF isoforms (V600E B-Raf IC50=2.1 nM, wt B-Raf IC50=4.2 nM, C-Raf IC50=2.5 nM) without negative cooperativity. • Orally bioavailable (85% in rat) with robust in vivo efficacy against non-V600E BRAF mutants and V600E splice variant xenografts. • Enables clean interrogation of dimer-dependent MAPK signaling in chronic dosing paradigms. • Supplied with ≥98% purity and full analytical characterization for reproducible preclinical research.

Molecular Formula C29H29F3N4O3
Molecular Weight 538.6 g/mol
Cat. No. B606057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML786
SynonymsBGB659;  BGB-659;  BGB 659.
Molecular FormulaC29H29F3N4O3
Molecular Weight538.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H29F3N4O3/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37)/t21-/m1/s1
InChIKeyGXEGTVQATHKFDH-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)- (BGB659/ML786): A Pan-RAF Inhibitor with Broad Mutant Coverage for Oncology Research Procurement


Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-, commonly designated as BGB659 or ML786, is a type II, ATP-competitive pan-RAF kinase inhibitor characterized by a tetrahydronaphthalene-derived core structure [1]. It exhibits potent inhibitory activity against multiple RAF isoforms, including V600E mutant B-Raf, wild-type B-Raf, and C-Raf . The compound demonstrates oral bioavailability and has been shown to inhibit both monomeric and dimeric forms of RAF kinases, a property that distinguishes it from first-generation, monomer-selective inhibitors [2].

Why Substituting BGB659 with Another RAF Inhibitor May Compromise Your Research Outcomes: A Critical Procurement Consideration


Generic substitution among RAF inhibitors is scientifically unsound due to profound differences in their mechanism of action against RAF dimers. First-generation inhibitors like vemurafenib and dabrafenib are monomer-selective and are rendered ineffective against non-V600E BRAF mutants and V600E splice variants that form constitutive dimers [1]. This mechanism underlies both primary resistance in certain tumor types and acquired resistance in initially responsive V600E-driven cancers [2]. BGB659, as a type II inhibitor, lacks this negative cooperativity and potently inhibits both monomers and dimers, providing a critical tool for studying pan-RAF biology and overcoming dimer-mediated resistance. Selecting a monomer-selective inhibitor for experiments involving RAF dimer signaling will yield uninterpretable or misleading negative results [3].

Quantitative Evidence Guide for BGB659: Direct Comparative Data Against Leading RAF Inhibitors


Superior Inhibition of RAF Dimers Compared to Monomer-Selective Inhibitors Vemurafenib and Dabrafenib

BGB659 inhibits ERK signaling driven by p61 BRAF V600E homodimers at similar doses to BRAF V600E monomers, demonstrating a lack of negative cooperativity. In contrast, the monomer-selective inhibitors vemurafenib and dabrafenib exhibit a significant shift in potency against dimers, with IC50 values for dimer inhibition being approximately 10- to 100-fold higher than for monomer inhibition [1]. This functional difference is not captured by simple IC50 values on isolated kinase domains and is the mechanistic basis for BGB659's broader activity profile [2].

RAF dimer inhibition BRAF V600E splice variants acquired resistance

Broader Inhibition of Clinically Relevant Non-V600E BRAF Mutants Compared to Vemurafenib

BGB659 effectively inhibits tumor growth driven by a panel of non-V600E BRAF mutants, which are intrinsically resistant to vemurafenib. In cellular assays, vemurafenib fails to suppress ERK signaling in cells expressing BRAF mutants such as G469A, G466V, and N581S, whereas BGB659 achieves potent inhibition [1]. In vivo, BGB659 administration led to significant tumor regression in xenograft models of these mutants, while vemurafenib-treated tumors progressed indistinguishably from vehicle controls [2].

non-V600E BRAF mutants class 2 and 3 BRAF mutations tumor xenograft

Favorable Kinase Selectivity Profile: IC50 Values for B-Raf V600E, wt B-Raf, and C-Raf Compared to Clinical Pan-RAF Inhibitors

BGB659 demonstrates potent, balanced inhibition across key RAF isoforms, with IC50 values of 2.1 nM for V600E mutant B-Raf, 4.2 nM for wild-type B-Raf, and 2.5 nM for C-Raf . This profile is distinct from other pan-RAF inhibitors. For instance, PLX7904 (a next-generation RAF inhibitor) exhibits a marked selectivity window against wild-type B-Raf (IC50 140 nM) and C-Raf (IC50 91 nM) compared to its V600E activity (2.4 nM), a property that may limit its efficacy in certain RAS-driven contexts . BGB659's balanced profile suggests more complete pathway suppression across diverse genetic backgrounds.

kinase selectivity B-Raf V600E C-Raf IC50

Oral Bioavailability and In Vivo Efficacy Validated in Xenograft Models

BGB659 is orally bioavailable and has demonstrated significant antitumor activity in preclinical xenograft models. In mice bearing B-Raf V600E mutant melanoma xenografts, oral administration of BGB659 (75 mg/kg) led to strong inhibition of the Raf pathway, as measured by pERK suppression, and attenuated tumor growth . The compound's pharmacokinetic properties in rodents were optimized through medicinal chemistry efforts to achieve good oral exposure [1]. This contrasts with some tool compounds that lack sufficient oral bioavailability for convenient in vivo dosing.

oral bioavailability in vivo efficacy pharmacokinetics xenograft

Optimizing Research Outcomes: Recommended Application Scenarios for BGB659 Based on Differentiating Evidence


Investigating Acquired Resistance to Vemurafenib or Dabrafenib in BRAF V600E Melanoma

Use BGB659 to model and study mechanisms of acquired resistance driven by BRAF V600E splice variant dimerization. As demonstrated by Yao et al. [1], BGB659 maintains potency against these dimers, whereas vemurafenib and dabrafenib lose activity due to negative cooperativity. This makes BGB659 an essential tool for preclinical evaluation of dimer-disrupting strategies and next-generation RAF inhibitor concepts.

Preclinical Efficacy Studies in Non-V600E BRAF Mutant Cancers

Deploy BGB659 in xenograft or syngeneic models of cancers driven by non-V600E BRAF mutations (e.g., G469A, G466V, N581S). First-generation inhibitors are inactive in these models [2]. BGB659's demonstrated in vivo efficacy against this class of mutants positions it as a critical reference compound for target validation and drug discovery programs focused on these orphan oncogenic drivers.

Mechanistic Studies of RAF Dimer Signaling Dynamics

Utilize BGB659 as a chemical probe to dissect the role of RAF dimers in MAPK pathway signaling. Its ability to inhibit both monomers and dimers without negative cooperativity [3] allows for clean interrogation of dimer-dependent biology, unlike monomer-selective inhibitors which create a confounded experimental system where only monomer-driven signaling is suppressed.

In Vivo Pharmacology Studies Requiring Oral Dosing of a Pan-RAF Inhibitor

Select BGB659 for chronic in vivo dosing paradigms in rodent tumor models. Its established oral bioavailability and favorable pharmacokinetic profile [4] enable convenient, stress-reduced administration via oral gavage, facilitating long-term efficacy and tolerability studies that are essential for translational research.

Technical Documentation Hub

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